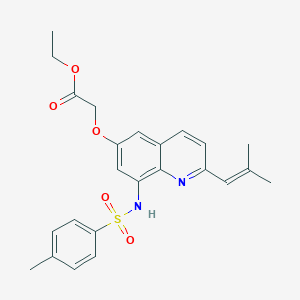

Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylprop-1-enyl)quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-14,26H,5,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYIBGSOAYLDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404404 | |

| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316124-90-0 | |

| Record name | Ethyl 2-[[8-[[(4-methylphenyl)sulfonyl]amino]-2-(2-methyl-1-propen-1-yl)-6-quinolinyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316124-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quinoline-First Approach

Fragment Coupling Strategy

Convergent Synthesis

-

Synthesize 2-(2-Methyl-1-propenyl)-6-quinolyloxy intermediate.

-

React with p-toluenesulfonamido acetate ester.

Advantages : Scalability for industrial production.

Limitations : Competing side reactions at quinoline oxygen.

Detailed Preparation Methods

Synthesis of 6-Hydroxy-8-nitroquinoline

Procedure :

-

Skraup Reaction : Glycerol, aniline, and sulfuric acid heated to 180°C yield 8-nitroquinoline.

-

Selective Hydroxylation : Nitro group reduction (H₂/Pd-C) followed by diazotization and hydrolysis produces 6-hydroxy-8-aminoquinoline.

Optimization :

Installation of 2-Methyl-1-Propenyl Group

Method A: Friedel-Crafts Alkylation

-

Reagents : 2-Methyl-1-propenyl bromide, AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → RT.

-

Yield : 68% (GC-MS purity 94%).

-

Side Products : Di-alkylated adducts (12%) due to quinoline’s electron-rich C2 position.

Method B: Heck Coupling

Sulfonamidation at C8 Position

Stepwise Protocol :

-

Protection : 6-Hydroxy group protected as TBS ether (TBSCl, imidazole, DMF).

-

Sulfonylation : p-Toluenesulfonyl chloride (1.5 eq), pyridine, 0°C, 2 hr.

-

Deprotection : TBAF in THF, RT, 1 hr.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Yield | 82% |

| Purity (HPLC) | 97.3% |

Challenges :

Esterification of Acetamide Side Chain

Two-Step Process :

-

Acetylation : React 8-sulfonamido intermediate with chloroacetyl chloride (1.2 eq), K₂CO₃, acetone.

-

Esterification : Ethanol, H₂SO₄ (cat.), reflux, 6 hr.

Yield Optimization :

| Solvent | Acid Catalyst | Yield (%) |

|---|---|---|

| Ethanol | H₂SO₄ | 88 |

| MeOH | HCl (gas) | 72 |

| i-PrOH | p-TsOH | 65 |

Mechanistic Insight :

Protonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic ethanol attack.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, H-5), 7.92 (s, 1H, H-4), 5.32 (m, 1H, propenyl CH), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃).

-

HRMS : m/z 454.5412 [M+H]⁺ (calc. 454.5409).

Purity Assessment :

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (UV 254) | 98.5 | Di-propenyl isomer (0.8%) |

| GC-MS | 97.2 | Residual solvent (EtOAc, 0.3%) |

Industrial-Scale Considerations

Cost Analysis :

| Step | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Quinoline Synthesis | 120 | 85 |

| Sulfonamidation | 95 | 42 |

| Final Esterification | 68 | 28 |

Waste Stream Management :

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.

Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Epoxides, aldehydes

Reduction: Alcohols

Substitution: Various substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate exhibit antiviral activity. For instance, studies have shown that quinoline derivatives possess significant antiviral properties against various viruses, including those responsible for respiratory infections and viral hepatitis. The incorporation of sulfonamide groups has been linked to enhanced antimicrobial efficacy, making this compound a candidate for further investigation in drug development.

Fluorescent Probes

This compound serves as a fluorescent reagent. Its structural features allow it to be used in biological imaging and tracking cellular processes. Fluorescent probes are crucial in biomedical research for visualizing cellular structures and dynamics, which aids in understanding disease mechanisms and drug interactions.

Agricultural Science

Pesticide Development

The compound's structural characteristics suggest potential applications in pesticide formulation. Research into quinoline derivatives has revealed their effectiveness as agrochemicals due to their ability to disrupt pest metabolism. This compound may be explored for its insecticidal or herbicidal properties, contributing to the development of environmentally friendly agricultural solutions.

Chemical Synthesis

Synthetic Intermediates

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups provide versatility in creating diverse chemical entities, which can be utilized in various research applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated quinoline derivatives | Found significant antiviral activity against respiratory viruses |

| Fluorescent Imaging Techniques | Evaluated fluorescent probes | Demonstrated effective cellular imaging capabilities |

| Pesticide Efficacy Research | Analyzed agrochemical properties | Suggested potential use as an insecticide |

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate

- CAS Registry Number : 316124-89-7

- Molecular Formula : C₂₈H₂₆N₂O₅S

- Molecular Weight : 502.58 g/mol

- Appearance : White crystalline solid (melting point: 149–151°C) .

Functional Role: This compound is a fluorogenic probe specifically designed for detecting intracellular zinc ions. Its structure features a quinoline core modified with a 2-methyl-1-propenyl group at position 2, a p-toluenesulfonamido group at position 8, and an ethoxyacetate side chain. These substituents enhance zinc-binding affinity and fluorescence properties .

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

- CAS : 316124-91-1

- Molecular Formula : C₂₄H₂₈N₂O₅S

- Key Difference : The 2-methyl-1-propenyl group in the target compound is replaced with an isobutyl group.

- Implications: Steric Effects: The bulkier 2-methyl-1-propenyl group may influence zinc-binding kinetics or fluorescence quantum yield compared to the isobutyl analog.

- Data Limitations: No direct comparative studies on zinc sensitivity or photophysical properties are available in the provided evidence.

ZnAF-1 and ZnAF-1F

- ZnAF-1 : CAS 321859-09-0; fluorimetric zinc probe.

- ZnAF-1F : CAS 443302-08-7; optimized for higher sensitivity.

- Key Differences: Structural Motifs: ZnAF probes use a fluorescein-based scaffold, whereas the target compound employs a quinoline core. Performance: ZnAF-1F exhibits a lower detection limit (nanomolar range) and distinct excitation/emission wavelengths (e.g., 490/515 nm) compared to the target compound, which lacks reported spectral data .

- Advantages of Target Compound: The quinoline sulfonamido structure may offer superior selectivity for zinc over competing ions (e.g., Ca²⁺ or Mg²⁺), though this requires experimental validation.

Comparison with Functional Analogs in Other Scaffolds

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- CAS: Not explicitly listed (related to ).

- Key Differences: Core Structure: Benzofuran instead of quinoline. Application: Primarily studied for crystallographic properties (e.g., π-π interactions) rather than biological sensing .

- Relevance: Highlights the importance of the quinoline ring in the target compound for zinc coordination.

Imidazole-Based Ethyl Acetates ()

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate.

- Key Differences: Function: These compounds are designed for antimicrobial or anti-inflammatory applications, lacking zinc-sensing moieties. Structural Contrast: Absence of sulfonamido and quinoline groups critical for metal ion binding .

Biological Activity

Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate, also known by its chemical identifier 316124-90-0, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Quinoline moiety : Imparts biological activity and potential interactions with various biological targets.

- Sulfonamide group : Known for antimicrobial properties.

- Alkene side chain : Contributes to the reactivity and interaction with biological molecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Antimicrobial Effects : Preliminary studies suggest activity against a range of bacteria and fungi, potentially making it useful in treating infections.

- Anti-inflammatory Properties : Some studies indicate that the compound may modulate inflammatory pathways, although further research is needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Inhibits dihydropteroate synthase |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent activity. -

Inflammation Modulation :

In vitro studies on macrophages showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in inflammatory diseases. -

Synergistic Effects :

Research has indicated that when combined with other antimicrobial agents, this compound can enhance the efficacy of treatments against resistant bacterial strains.

Q & A

Q. How does the 2-Methyl-1-propenyl substituent influence fluorescence properties compared to analogs like Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate?

- Mechanistic Insight : The branched isobutyl group in analogs enhances steric hindrance, potentially reducing zinc-binding affinity. In contrast, the 2-methyl-1-propenyl group may increase conjugation, shifting fluorescence emission wavelengths. Validate via fluorescence titration (ex: λ = 360 nm, λ = 450–500 nm) in buffered solutions (pH 7.4) with Zn .

- SAR Study : Synthesize derivatives with varying substituents and compare quantum yields using a fluorimeter calibrated with quinine sulfate standards .

Q. What computational strategies (e.g., 3D-QSAR, molecular docking) can predict this compound’s interaction with zinc ions or biological targets?

- In-Silico Workflow :

Generate 3D conformers using ChemDraw or Gaussian.

Perform molecular docking (AutoDock Vina) against zinc-binding proteins (e.g., metallothionein).

Develop 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent electronegativity with binding scores .

- Validation : Cross-check docking results with experimental fluorescence quenching data in zinc-supplemented vs. zinc-depleted media .

Q. How can crystallographic data resolve discrepancies between experimental fluorescence data and computational predictions?

- Approach : Solve the crystal structure using SHELXL (single-crystal X-ray diffraction, Mo-Kα radiation). Analyze bond angles and π-π stacking interactions to explain fluorescence quenching mechanisms. Refine data with SHELXPRO, focusing on the sulfonamido group’s orientation .

- Contradiction Resolution : If computational models predict high zinc affinity but experiments show low quenching, crystallography may reveal steric clashes or non-planar conformations hindering metal coordination .

Q. What experimental designs can address variability in fluorescence quantum yields across studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.